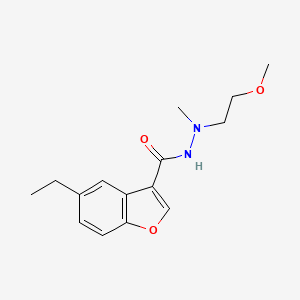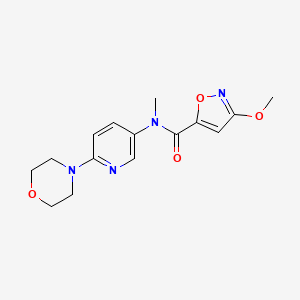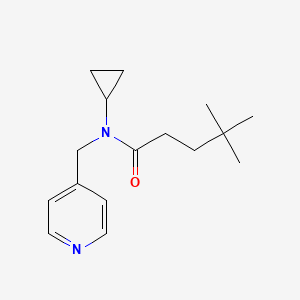![molecular formula C13H18N6O B6968152 (2-Methylpyrazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6968152.png)
(2-Methylpyrazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpyrazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that features a combination of pyrazole, triazole, and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 2-methyl-3-pyrazolone, the pyrazole ring is formed through cyclization reactions.
Introduction of the Triazole Group:
Piperidine Ring Formation: The piperidine ring is synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Final Coupling: The final step involves coupling the pyrazole, triazole, and piperidine intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification techniques like column chromatography, and crystallization for final product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially on the piperidine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Methylpyrazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The triazole and pyrazole rings are known to interact with various enzymes, making this compound a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes involved in these diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (2-Methylpyrazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with enzyme active sites, while the pyrazole ring can interact with hydrophobic pockets, leading to inhibition of enzyme activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methylpyrazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
- (2-Methylpyrazol-3-yl)-[3-(1,2,3-triazol-1-ylmethyl)piperidin-1-yl]methanone
- (2-Methylpyrazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)morpholin-1-yl]methanone
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which provides a versatile framework for interacting with various biological targets. This makes it more potent and selective compared to similar compounds that may lack one of these rings or have different substituents.
Eigenschaften
IUPAC Name |
(2-methylpyrazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-17-12(4-5-15-17)13(20)18-6-2-3-11(7-18)8-19-10-14-9-16-19/h4-5,9-11H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEVRAIRFRQUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-(1-methylimidazol-2-yl)-4-[1-(4-methylsulfonylphenyl)ethyl]piperazine](/img/structure/B6968095.png)
![2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol](/img/structure/B6968104.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine](/img/structure/B6968106.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine](/img/structure/B6968121.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]-2-pyridin-3-yloxypropan-1-one](/img/structure/B6968125.png)
![4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide](/img/structure/B6968126.png)

![1-(3,6-dihydro-2H-pyran-5-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6968137.png)
![(2R,5S)-5-phenyl-N'-[6-(trifluoromethyl)pyridazin-3-yl]oxolane-2-carbohydrazide](/img/structure/B6968138.png)
![4-[(2-Cyclopropylphenyl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B6968141.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylmethanamine](/img/structure/B6968147.png)
![(5-Chloropyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6968168.png)
